1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The cyclopentyl group adds to its structural complexity and potential for diverse chemical interactions.
Preparation Methods
The synthesis of 1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups using appropriate nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents and conditions used in these reactions include basic conditions for aza-Michael addition and the use of sulfonium salts for cyclization . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines and pyridines .
Scientific Research Applications
1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological macromolecules, while the piperazine moiety provides a scaffold for binding to receptors and enzymes . The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other piperazine derivatives such as:
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Similar in structure but lacks the cyclopentyl group, which may affect its biological activity.
N-(4-(trifluoromethyl)pyridin-2-yl)piperazine: Another derivative with different substitution patterns, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C15H20F3N3 |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
1-cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H20F3N3/c16-15(17,18)12-5-6-19-14(11-12)21-9-7-20(8-10-21)13-3-1-2-4-13/h5-6,11,13H,1-4,7-10H2 |
InChI Key |
JVZSCJQWCVWPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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